molecular formula C25H34N6O2 B10771721 N-{3-[(5-cyclopropyl-2-{[4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]propyl}cyclobutanecarboxamide

N-{3-[(5-cyclopropyl-2-{[4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]propyl}cyclobutanecarboxamide

Número de catálogo: B10771721
Peso molecular: 450.6 g/mol
Clave InChI: CJPMSUUANYLPET-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Compound “PMID23099093C17d” is a synthetic organic molecule that has been studied for its potential as an inhibitor of TANK-binding kinase 1 (TBK1) and IKK-epsilon (IKKε) kinases . These kinases are involved in various cellular processes, including inflammation and immune response, making this compound a promising candidate for therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of compound “PMID23099093C17d” involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

  • Formation of the pyrimidine core.
  • Introduction of the cyclopropyl and morpholin-4-yl groups.
  • Coupling reactions to attach the phenyl and cyclobutanecarboxamide moieties.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

  • Use of high-throughput screening to identify optimal reaction conditions.
  • Implementation of continuous flow chemistry to enhance reaction efficiency.
  • Purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Compound “PMID23099093C17d” can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.

    Substitution: Substitution reactions can introduce new functional groups, potentially enhancing the compound’s activity or selectivity.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as amines or thiols.

Aplicaciones Científicas De Investigación

    Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

    Biology: Investigated for its effects on cellular processes such as inflammation and immune response.

    Medicine: Potential therapeutic applications in treating diseases involving dysregulated kinase activity, such as cancer and autoimmune disorders.

    Industry: Potential use in the development of new pharmaceuticals targeting TBK1 and IKKε kinases.

Mecanismo De Acción

The mechanism of action of compound “PMID23099093C17d” involves inhibition of TBK1 and IKKε kinases. These kinases play a crucial role in the regulation of inflammatory and immune responses. By inhibiting these kinases, the compound can modulate signaling pathways involved in these processes, potentially leading to therapeutic effects in diseases characterized by excessive inflammation or immune activation .

Comparación Con Compuestos Similares

    Compound 17d: Another inhibitor of TBK1 and IKKε kinases with a similar structure.

    PD048387: A related compound with similar kinase inhibitory activity.

Comparison: Compound “PMID23099093C17d” is unique in its specific structural features, such as the cyclopropyl and morpholin-4-yl groups, which contribute to its potency and selectivity as a kinase inhibitor. Compared to similar compounds, it may offer advantages in terms of efficacy, selectivity, and pharmacokinetic properties .

Propiedades

Fórmula molecular

C25H34N6O2

Peso molecular

450.6 g/mol

Nombre IUPAC

N-[3-[[5-cyclopropyl-2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide

InChI

InChI=1S/C25H34N6O2/c32-24(19-3-1-4-19)27-12-2-11-26-23-22(18-5-6-18)17-28-25(30-23)29-20-7-9-21(10-8-20)31-13-15-33-16-14-31/h7-10,17-19H,1-6,11-16H2,(H,27,32)(H2,26,28,29,30)

Clave InChI

CJPMSUUANYLPET-UHFFFAOYSA-N

SMILES canónico

C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=C(C=C4)N5CCOCC5

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.